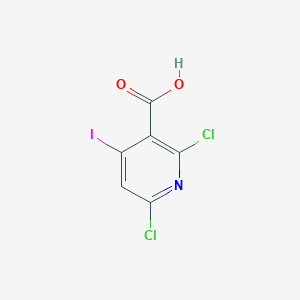

2,6-Dichloro-4-iodopyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2,6-dichloro-4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRQBQHKGJYKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343781-55-5 | |

| Record name | 2,6-dichloro-4-iodopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-dichloro-4-iodopyridine-3-carboxylic acid (CAS 343781-55-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-4-iodopyridine-3-carboxylic acid, a highly functionalized heterocyclic building block with significant applications in medicinal chemistry. The document elucidates its physicochemical properties, provides a detailed, scientifically-grounded protocol for its synthesis, and explores its strategic role in the development of targeted therapeutics, particularly kinase inhibitors. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended to be a valuable resource for scientists engaged in the design and synthesis of novel pharmacologically active agents.

Introduction: The Strategic Importance of a Multifunctional Scaffold

Halogenated pyridines are a cornerstone of modern drug discovery, offering a versatile platform for the construction of complex molecular architectures. Within this class of compounds, 2,6-dichloro-4-iodopyridine-3-carboxylic acid stands out due to its unique arrangement of functional groups, which allows for a programmed and regioselective approach to the synthesis of polysubstituted pyridine derivatives.

The pyridine core is a prevalent motif in numerous FDA-approved drugs, often playing a critical role in binding to biological targets.[1] The strategic placement of two chlorine atoms, a highly reactive iodine atom, and a carboxylic acid moiety on this core makes 2,6-dichloro-4-iodopyridine-3-carboxylic acid an exceptionally valuable starting material. The differential reactivity of the halogens—with the carbon-iodine bond being significantly more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds—enables a sequential functionalization strategy.[1] This allows chemists to introduce a diverse array of substituents at the 4-position, followed by modifications at the 2- and 6-positions, providing a modular pathway to complex, unsymmetrical pyridine derivatives.[2] The carboxylic acid group further extends its synthetic utility, serving as a handle for amide bond formation, a common linkage in bioactive molecules.

This guide will delve into the technical details of this compound, providing the necessary information for its synthesis, characterization, and application in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use. The following tables summarize the key physicochemical and spectroscopic data for 2,6-dichloro-4-iodopyridine-3-carboxylic acid.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 343781-55-5 | [3] |

| Molecular Formula | C₆H₂Cl₂INO₂ | [4] |

| Molecular Weight | 317.89 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Predicted Boiling Point | 397.6±42.0 °C | [6] |

| Predicted Density | 2.252±0.06 g/cm³ | [6] |

| Predicted pKa | 0.43±0.28 | [6] |

| Storage Temperature | 2-8°C, protect from light | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the chemical structure and purity of 2,6-dichloro-4-iodopyridine-3-carboxylic acid. The following data are based on typical spectral characteristics for this compound.[7]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | A single proton signal in the aromatic region, characteristic of the proton at the 5-position of the pyridine ring. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals corresponding to the six carbons of the pyridine ring, including those bearing the chloro and iodo substituents, and a signal for the carboxylic acid carbon. |

| IR (KBr, cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 3000-2500 cm⁻¹), a sharp C=O stretch (approx. 1710 cm⁻¹), and characteristic C=C and C=N stretching frequencies for the pyridine ring (approx. 1580, 1450 cm⁻¹). |

| Mass Spec (ESI-) | A molecular ion peak corresponding to [M-H]⁻. |

Synthesis Protocol: A Multi-step Approach

The synthesis of 2,6-dichloro-4-iodopyridine-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following protocol is a scientifically plausible route based on established synthetic methodologies for related compounds.

Synthesis Workflow Diagram

Caption: Proposed synthetic pathway for 2,6-dichloro-4-iodopyridine-3-carboxylic acid.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 2,6-Dichloropyridine

-

Rationale: This initial step creates the dichlorinated pyridine core. Direct chlorination of pyridine at high temperatures is a known industrial method.[8]

-

Procedure: In a high-pressure reactor, pyridine is heated, and chlorine gas is introduced at a controlled rate. The reaction is allowed to proceed for several hours, after which the crude product is purified to yield 2,6-dichloropyridine.[8]

Stage 2: Synthesis of 2,6-Dichloro-4-iodopyridine

-

Rationale: This step introduces the iodine atom at the 4-position. This is achieved through a regioselective deprotonation at the 4-position followed by quenching with an iodine source.[8]

-

Procedure:

-

Dissolve 2,6-dichloropyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA), and stir the mixture to allow for deprotonation at the 4-position.

-

Add a solution of iodine in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

-

Quench the reaction with a suitable aqueous solution and extract the product. Purify by column chromatography to obtain 2,6-dichloro-4-iodopyridine.[8]

-

Stage 3: Synthesis of 2,6-dichloro-4-iodopyridine-3-carboxylic acid

-

Rationale: The final step involves the introduction of the carboxylic acid group at the 3-position. This is accomplished through a directed ortho-metalation (DoM) strategy. The nitrogen atom of the pyridine ring directs the deprotonation to the adjacent 3-position, followed by quenching with carbon dioxide.

-

Procedure:

-

Dissolve 2,6-dichloro-4-iodopyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

-

Slowly add a strong base, such as LDA, to effect deprotonation at the 3-position.

-

Bubble dry carbon dioxide gas through the reaction mixture or add solid carbon dioxide (dry ice).

-

Allow the reaction to warm to room temperature.

-

Acidify the reaction mixture with an aqueous acid solution to protonate the carboxylate.

-

Extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to yield 2,6-dichloro-4-iodopyridine-3-carboxylic acid.

-

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,6-dichloro-4-iodopyridine-3-carboxylic acid scaffold is of particular interest in the development of kinase inhibitors. Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[9]

General Strategy for Kinase Inhibitor Synthesis

The strategic arrangement of reactive sites on 2,6-dichloro-4-iodopyridine-3-carboxylic acid allows for a modular approach to building kinase inhibitors. The general workflow is as follows:

Caption: General synthetic workflow for kinase inhibitors.

This sequential functionalization allows for the systematic exploration of structure-activity relationships (SAR) at three key positions on the pyridine ring, facilitating the optimization of potency and selectivity against the target kinase.

Targeting Key Kinases

Derivatives of dichloropyridine scaffolds have shown inhibitory activity against several important kinase targets:

-

p38 MAP Kinase: p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses. Inhibitors of p38 are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[10] The 2,6-dichloropyridine scaffold can be elaborated to produce potent p38 inhibitors.[11]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[] Pyridine-derived compounds have been successfully developed as VEGFR-2 inhibitors for cancer therapy.[13]

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[14] Selective CDK4/6 inhibitors have emerged as a major breakthrough in the treatment of certain types of breast cancer.[15] The dichloropyridine core can serve as a template for the design of novel CDK inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2,6-dichloro-4-iodopyridine-3-carboxylic acid. The following information is based on available safety data for this compound.[4]

-

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, and eye/face protection.

-

-

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Consult a physician.

-

-

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Use in a well-ventilated area.

-

-

Storage:

-

Store in a cool, dry place in a tightly sealed container.

-

Protect from light.

-

Conclusion

2,6-dichloro-4-iodopyridine-3-carboxylic acid is a highly versatile and strategically important building block for drug discovery and development. Its unique pattern of substitution allows for a programmed and regioselective synthesis of complex, polysubstituted pyridine derivatives. The demonstrated utility of the dichloropyridine scaffold in the synthesis of potent kinase inhibitors for oncology and inflammatory diseases underscores the value of this compound. This technical guide provides a solid foundation of knowledge regarding its synthesis, properties, and applications, empowering researchers to leverage this powerful tool in the creation of novel therapeutic agents.

References

- Google Patents. (n.d.). Synthesis method of 2, 6-dihalopyridine-3-carboxylic acid.

- Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112.

-

Chemsrc. (2025). CAS#:343781-55-5 | 2,6-dichloro-4-iodopyridine-3-carboxylic acid. Retrieved from [Link]

-

Aaron Chemicals. (2024). Safety Data Sheet - 2,6-Dichloro-4-iodonicotinicacid. Retrieved from [Link]

- Yang, C., et al. (2022). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. International Journal of Molecular Sciences, 23(23), 14788.

- Abdel-rahman, H. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085.

- Zhang, M., et al. (2020). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 10(8), 1387-1405.

- Furqan, M., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Applied Pharmaceutical Science, 13(2), 001-011.

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS#:343781-55-5 | 2,6-dichloro-4-iodopyridine-3-carboxylic acid | Chemsrc [chemsrc.com]

- 4. aaronchem.com [aaronchem.com]

- 5. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - OAK Open Access Archive [oak.novartis.com]

- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-dichloro-4-iodopyridine-3-carboxylic acid(343781-55-5) 1H NMR [m.chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. stamisol.com [stamisol.com]

- 10. benchchem.com [benchchem.com]

- 11. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases [mdpi.com]

- 15. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-dichloro-4-iodopyridine-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-4-iodopyridine-3-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic placement of three distinct halogen atoms on the pyridine core, combined with a carboxylic acid group, offers a versatile platform for the synthesis of complex molecular architectures. The pyridine scaffold is a ubiquitous motif in a vast array of FDA-approved drugs, where it frequently plays a pivotal role in binding to biological targets.[1] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2,6-dichloro-4-iodopyridine-3-carboxylic acid, with a focus on its utility as a building block in drug discovery.

The core structure features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, an iodine atom at the 4 position, and a carboxylic acid group at the 3 position. This arrangement creates a unique reactivity profile, allowing for selective and sequential chemical transformations. The differential reactivity of the carbon-halogen bonds (C-I > C-Cl) is a key feature that enables regioselective functionalization, making this molecule an invaluable tool for constructing diverse molecular libraries.[1]

Physicochemical and Spectroscopic Properties

While detailed experimental data for 2,6-dichloro-4-iodopyridine-3-carboxylic acid (CAS No: 343781-55-5) is not extensively published, its properties can be inferred from its constituent parts and closely related analogs.[2]

Core Scaffold Properties: 2,6-dichloro-4-iodopyridine

The precursor scaffold, 2,6-dichloro-4-iodopyridine (CAS No: 98027-84-0), provides a baseline for understanding the physical characteristics of its carboxylic acid derivative.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂IN | [3] |

| Molecular Weight | 273.89 g/mol | |

| Appearance | White to cream or yellow to orange crystals or powder | [4] |

| Melting Point | 161-165 °C | [5] |

| Purity (Assay) | ≥96.0% (GC) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 2,6-dichloro-4-iodopyridine-3-carboxylic acid. While specific spectra for this compound are primarily available through commercial suppliers, the expected spectral features can be predicted.[6]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single singlet for the proton at the 5-position of the pyridine ring. The exact chemical shift would be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR: The carbon NMR would display six distinct signals corresponding to the five carbons of the pyridine ring and the carboxylic acid carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band from the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer would also be expected around 2500-3300 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and isotopic pattern. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic cluster. Fragmentation patterns would likely involve the loss of the carboxylic acid group, iodine, and chlorine atoms.[7]

Synthesis and Reactivity

The synthesis of 2,6-dichloro-4-iodopyridine-3-carboxylic acid is not widely documented in peer-reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and a review of related syntheses.

Proposed Synthetic Pathway

A logical approach would involve the carboxylation of the parent scaffold, 2,6-dichloro-4-iodopyridine. This could potentially be achieved through a directed ortho-metalation-carboxylation strategy, although the electronic nature of the ring presents challenges. A more likely route involves the synthesis from a precursor already containing the carboxylic acid or a precursor group. For instance, the hydrolysis of a corresponding nitrile or ester, which in turn could be synthesized from a suitable starting material like 2,6-dichloronicotinic acid, presents a viable pathway.[8][9]

Caption: Plausible synthetic approach to the target molecule.

Reactivity and Strategic Functionalization

The primary utility of this molecule lies in the differential reactivity of its halogen substituents. This allows for a hierarchical approach to molecular construction.

-

Reactivity of the C-I Bond: The carbon-iodine bond at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents (aryl, heteroaryl, alkynyl groups) via reactions such as Suzuki-Miyaura and Sonogashira couplings, while leaving the chloro and carboxyl groups intact.[1]

-

Reactivity of the C-Cl Bonds: The chlorine atoms at the 2 and 6 positions are less reactive than the iodine. They can be substituted under more forcing conditions or via nucleophilic aromatic substitution, allowing for a second stage of diversification.

-

Reactivity of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations, such as esterification or amidation, to introduce further diversity and modulate the physicochemical properties of the final molecule.

This tiered reactivity makes 2,6-dichloro-4-iodopyridine-3-carboxylic acid a powerful building block for creating complex, trisubstituted pyridine derivatives in a controlled and predictable manner.

Caption: Sequential functionalization strategy based on reactivity.

Applications in Drug Discovery and Development

The pyridine carboxylic acid moiety is a well-established pharmacophore found in numerous therapeutic agents.[10][11] The subject molecule, with its multiple points for diversification, is an ideal starting point for generating libraries of compounds for high-throughput screening.

Kinase Inhibitors

A significant application of substituted pyridines derived from scaffolds like 2,6-dichloro-4-iodopyridine is in the development of protein kinase inhibitors for oncology. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature in many cancers. The 2,4,6-trisubstituted pyridine core can serve as a "privileged scaffold" that effectively docks into the ATP-binding site of various kinases. By strategically modifying the substituents at the 2, 4, and 6 positions, researchers can fine-tune the selectivity and potency of these inhibitors.

Workflow for Cross-Coupling Reactions

The following provides a generalized workflow for a Suzuki-Miyaura coupling reaction, a common first step in the functionalization of this type of molecule.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 2,6-dichloro-4-iodopyridine-3-carboxylic acid (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-120 °C) for a period of 2-24 hours. The reaction can be monitored by TLC or LC-MS.

-

Work-up and Extraction: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted product.

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

2,6-dichloro-4-iodopyridine-3-carboxylic acid is a highly valuable and versatile building block for synthetic and medicinal chemists. Its unique arrangement of reactive handles allows for a modular and efficient approach to the synthesis of complex, poly-substituted pyridines. The predictable, regioselective nature of its reactivity provides a solid foundation for the rational design of novel compounds with potential therapeutic applications, particularly in the development of targeted therapies like kinase inhibitors. This guide provides a foundational understanding of its properties and synthetic utility, empowering researchers to leverage this powerful scaffold in their drug discovery and development endeavors.

References

-

PubChem. 2,6-Dichloro-4-iodopyridine. National Center for Biotechnology Information. Available from: [Link]

-

Chemsrc. 2,6-dichloro-4-iodopyridine-3-carboxylic acid. Chemsrc. Available from: [Link]

-

NIST. 4-Pyridinecarboxylic acid, 2,6-dichloro-. NIST Chemistry WebBook. Available from: [Link]

-

NIST. 4-Pyridinecarboxylic acid, 2,6-dichloro-. NIST Chemistry WebBook. Available from: [Link]

- Backer, H. J., & van der Baan, S. (1937). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 56(11), 1161-1169.

- Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1481–1511.

- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine. Google Patents.

-

Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS#:343781-55-5 | 2,6-dichloro-4-iodopyridine-3-carboxylic acid | Chemsrc [chemsrc.com]

- 3. 2,6-Dichloro-4-iodopyridine | C5H2Cl2IN | CID 11737393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloro-4-iodopyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2,6-二氯-4-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,6-dichloro-4-iodopyridine-3-carboxylic acid(343781-55-5) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Commercial Landscape of 2,6-Dichloro-4-iodopyridine-3-carboxylic Acid for Advanced R&D

Abstract: This guide provides a comprehensive technical overview of 2,6-dichloro-4-iodopyridine-3-carboxylic acid, a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. Recognizing its limited off-the-shelf availability, this document focuses on a robust and plausible synthetic pathway starting from the commercially prevalent precursor, 2,6-dichloro-4-iodopyridine. We present a detailed analysis of the precursor's properties, sourcing, and established reactivity, followed by a proposed, step-by-step protocol for its conversion to the target carboxylic acid. The guide further explores the potential applications of this scaffold, grounded in the well-established utility of substituted pyridine carboxylic acids in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile building block into their synthetic programs.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore for interacting with biological targets.[2][3] The strategic placement of multiple, orthogonally reactive functional groups onto this ring system allows for the systematic construction of complex molecular architectures and the fine-tuning of pharmacological properties.

2,6-dichloro-4-iodopyridine-3-carboxylic acid represents a particularly valuable, albeit specialized, building block. The structure combines:

-

A Carboxylic Acid: A versatile handle for amide bond formation, esterification, or serving as a bioisostere for other functional groups.[4]

-

Vicinal Chlorine and Iodine Atoms: Offering differential reactivity for sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive in palladium-catalyzed reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig) than the carbon-chlorine bonds.[1]

-

Steric and Electronic Constraints: The dense substitution pattern provides a rigid scaffold that can be used to precisely orient substituents in three-dimensional space.

This guide addresses the practical challenges of acquiring this compound by providing a validated pathway for its synthesis from a readily available starting material.

Physicochemical Properties and Characterization

Accurate characterization is fundamental to successful synthesis. The properties of the key starting material are well-documented, while the properties of the target product can be reliably predicted.

Key Starting Material: 2,6-Dichloro-4-iodopyridine

This compound is the logical and commercially accessible precursor for the target acid. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 98027-84-0 | [5][6] |

| Molecular Formula | C₅H₂Cl₂IN | [5][6][7] |

| Molecular Weight | 273.88 g/mol | [6][7] |

| Appearance | White to yellow crystalline powder | [5] |

| Melting Point | 161-165 °C | |

| IUPAC Name | 2,6-dichloro-4-iodopyridine | [5][7] |

| SMILES | Clc1cc(I)cc(Cl)n1 | |

| InChI Key | NGSKFMPSBUAUNE-UHFFFAOYSA-N | [5] |

Target Compound: 2,6-Dichloro-4-iodopyridine-3-carboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 343781-55-5 / 1073373-83-5 | [8][9] |

| Molecular Formula | C₆H₂Cl₂INO₂ | (Predicted) |

| Molecular Weight | 317.89 g/mol | (Predicted) |

| Appearance | Solid (Predicted) | (Predicted) |

| IUPAC Name | 2,6-dichloro-4-iodopyridine-3-carboxylic acid | [9] |

Commercial Availability and Procurement Strategy

A direct search for 2,6-dichloro-4-iodopyridine-3-carboxylic acid reveals limited and specialized suppliers, suggesting it is typically a "make-on-demand" compound.[8][9] In contrast, the precursor, 2,6-dichloro-4-iodopyridine , is readily available from major chemical suppliers, making it the most practical and cost-effective starting point for research and development.

| Compound | Supplier Examples | Typical Purity | Availability |

| 2,6-Dichloro-4-iodopyridine | Thermo Scientific Chemicals, Sigma-Aldrich, BLD Pharm | ≥97% | [5][10] |

| 2,6-Dichloro-4-iodopyridine-3-carboxylic acid | Chemsrc (listing various suppliers) | Varies | [8][9] |

Procurement Recommendation: For developmental scale, it is advisable to procure 2,6-dichloro-4-iodopyridine and perform the subsequent carboxylation step in-house or via a custom synthesis contract. This approach provides greater control over the supply chain, purity, and timeline.

Proposed Synthesis and Manufacturing Insights

The conversion of the precursor to the target acid hinges on the regioselective introduction of a carboxylic acid group at the C3 position. A directed ortho-metalation (DoM) strategy is the most scientifically sound approach. The pyridine nitrogen and the C2-chloro substituent can direct a strong base to deprotonate the C3 position, which can then be quenched with carbon dioxide.

Caption: Proposed workflow for the synthesis of the target carboxylic acid.

Experimental Protocol: Synthesis of 2,6-dichloro-4-iodopyridine-3-carboxylic acid

Disclaimer: This protocol is a proposed method based on established chemical principles. It should be performed by qualified personnel in a controlled laboratory setting.

-

Reactor Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet with anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Base Addition: To the cold THF, slowly add a solution of n-Butyllithium (n-BuLi) or freshly prepared Lithium diisopropylamide (LDA). Causality: LDA is a strong, non-nucleophilic base ideal for regioselective deprotonation without displacing the halogen substituents.

-

Substrate Addition: Dissolve 2,6-dichloro-4-iodopyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold base solution. Maintain the temperature at -78 °C. Stir the resulting mixture for 1-2 hours. Causality: The low temperature is critical to prevent side reactions and maintain the stability of the lithiated intermediate.

-

Carboxylation: Quench the reaction by adding an excess of crushed dry ice (solid CO₂) directly to the flask. Alternatively, bubble dry CO₂ gas through the solution. Allow the mixture to slowly warm to room temperature. Causality: The highly nucleophilic lithiated intermediate readily attacks the electrophilic carbon of CO₂ to form a lithium carboxylate salt.

-

Workup and Isolation: Once at room temperature, quench the reaction with water. Separate the aqueous layer and wash the organic layer with brine. Combine the aqueous layers and acidify to a pH of ~2-3 with 1M HCl. The carboxylic acid product should precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Development

The strategic arrangement of functional groups in 2,6-dichloro-4-iodopyridine-3-carboxylic acid makes it a powerful intermediate for building complex molecules, particularly in drug discovery.

Precursor as a Gateway to Kinase Inhibitors

The starting material, 2,6-dichloro-4-iodopyridine, is an established building block for kinase inhibitors.[1] Its utility stems from the ability to perform sequential cross-coupling reactions, first at the highly reactive C4-iodine position and subsequently at the C2/C6-chlorine positions. This allows for the modular construction of 2,4,6-trisubstituted pyridine libraries.

Caption: Sequential functionalization of the precursor to build complex scaffolds.[1]

Target Acid as a Constrained Scaffold

Once synthesized, the target carboxylic acid serves as a more advanced intermediate. The acid moiety can be used to link the pyridine core to other fragments via robust amide coupling chemistry, while the remaining halogen atoms provide sites for further diversification. This makes it an ideal scaffold for developing inhibitors of enzymes like histone demethylases or for creating novel antiviral agents, where pyridine carboxylic acid derivatives have shown significant promise.[2][3]

Safety, Handling, and Storage

2,6-Dichloro-4-iodopyridine:

-

Hazards: Acutely toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with a face shield, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

2,6-dichloro-4-iodopyridine-3-carboxylic acid:

-

Hazards (Predicted): As a related structure, similar hazards should be assumed. It is expected to be an irritant and potentially toxic.

-

Handling: Follow the same stringent handling procedures as for the starting material.

-

Storage: Store under similar conditions: cool, dry, and tightly sealed.

Conclusion

While 2,6-dichloro-4-iodopyridine-3-carboxylic acid is not a readily available, off-the-shelf reagent, its synthesis is highly feasible for a proficient organic chemist. By leveraging the commercial availability and well-defined reactivity of its precursor, 2,6-dichloro-4-iodopyridine, researchers can access this valuable building block. The proposed directed metalation-carboxylation route offers a reliable and regioselective method for its production. The unique combination of reactive sites on the target molecule provides a powerful platform for the development of novel therapeutics and advanced materials, making the synthetic investment a strategic advantage for cutting-edge research programs.

References

-

2,6-dichloro-4-iodopyridine-3-carboxylic acid Price at Chemsrc. (2025). Chemsrc.com. [Link]

-

CAS#:343781-55-5 | 2,6-dichloro-4-iodopyridine-3-carboxylic acid. (2025). Chemsrc.com. [Link]

-

2,6-Dichloro-4-iodopyridine | C5H2Cl2IN | CID 11737393. (n.d.). PubChem. [Link]

-

Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (2009). Organic Syntheses. [Link]

-

2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum. (n.d.). ChemBK. [Link]

-

The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. (1948). ResearchGate. [Link]

-

Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

-

Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.). OIST Innovation. [Link]

-

Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2020). Bentham Science. [Link]

-

Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. (2007). PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 5. H26946.06 [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,6-Dichloro-4-iodopyridine | C5H2Cl2IN | CID 11737393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-dichloro-4-iodopyridine-3-carboxylic acid Price at Chemsrc [chemsrc.com]

- 9. CAS#:343781-55-5 | 2,6-dichloro-4-iodopyridine-3-carboxylic acid | Chemsrc [chemsrc.com]

- 10. 98027-84-0|2,6-Dichloro-4-iodopyridine|BLD Pharm [bldpharm.com]

A Technical Guide to the Synthesis of 2,6-Dichloro-4-iodopyridine-3-carboxylic Acid: Key Starting Materials and Strategic Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-iodopyridine-3-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its strategic substitution pattern, featuring two chloro-substituents, a carboxylic acid, and a reactive iodine atom, makes it a versatile scaffold for constructing complex molecular architectures through sequential and regioselective reactions. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this valuable building block, focusing on the selection of starting materials and the rationale behind key experimental choices. Two principal pathways are explored: a late-stage iodination of a dichlorinated pyridine precursor and a Sandmeyer-type transformation of an amino-substituted intermediate. Detailed experimental protocols, comparative analysis, and mechanistic insights are provided to equip researchers with the necessary knowledge for efficient and reliable synthesis.

Introduction: Strategic Importance in Synthesis

The pyridine motif is a cornerstone of modern pharmacopeia, present in numerous FDA-approved drugs where it is often essential for binding to biological targets.[1] The title compound, 2,6-dichloro-4-iodopyridine-3-carboxylic acid, is a prime example of a strategically designed building block. The differential reactivity of its halogen substituents is key to its utility; the carbon-iodine bond at the 4-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations) than the more robust carbon-chlorine bonds at the 2- and 6-positions.[1] This reactivity profile allows for selective functionalization at the C4-position, with the remaining chloro groups available for subsequent substitution, providing a modular pathway to diverse 2,4,6-trisubstituted pyridines.[1] Understanding the synthesis of this core structure is therefore critical for its application in drug discovery pipelines.

Retrosynthetic Analysis: Devising the Synthetic Approach

A logical retrosynthetic analysis of the target molecule reveals two primary and strategically distinct pathways, dictated by the final bond formation to introduce the C4-iodine substituent.

Sources

electrophilic aromatic substitution on dichloropyridine carboxylic acid

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on Dichloropyridine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalized pyridine scaffold is a cornerstone in modern medicinal chemistry, with dichloropyridine carboxylic acid derivatives serving as versatile building blocks for a multitude of therapeutic agents.[1][2] However, the inherent electronic properties of this heterocyclic system present significant challenges for classical synthetic transformations, particularly electrophilic aromatic substitution (EAS). This guide provides a comprehensive analysis of the factors governing the reactivity and regioselectivity of EAS on dichloropyridine carboxylic acid frameworks. We will dissect the complex interplay of substituent effects, provide field-proven insights into reaction mechanisms, and detail robust protocols for key transformations, empowering researchers to navigate the synthetic complexities of this important molecular scaffold.

The Pyridine Ring: An Electron-Deficient Aromatic System

A foundational understanding of pyridine's electronic nature is critical. Unlike benzene, the pyridine ring contains a nitrogen atom, which is more electronegative than carbon. This electronegativity exerts a powerful electron-withdrawing inductive effect (-I), reducing the electron density of the aromatic π-system.[3][4][5] Consequently, the pyridine ring is significantly less nucleophilic and thus less reactive towards electrophiles than benzene.[6][7]

This deactivation is further compounded in acidic media, where the nitrogen's lone pair is readily protonated, forming a pyridinium ion. This positively charged species is even more severely deactivated towards electrophilic attack. Electrophilic substitution on pyridine, when it does occur, typically requires harsh conditions and proceeds preferentially at the C-3 (meta) position, as attack at the C-2 (ortho) or C-4 (para) positions would result in a highly unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom.[8]

Deconstructing the Substituent Effects in Dichloropyridine Carboxylic Acid

The synthetic challenge is magnified by the presence of three strongly deactivating substituents: two chlorine atoms and a carboxylic acid group, in addition to the already electron-poor pyridine nucleus. The final regiochemical outcome of an EAS reaction depends on the complex, often competing, electronic influences of these groups.

The Carboxylic Acid Group (-COOH)

The carboxylic acid group is a potent deactivating substituent that directs incoming electrophiles to the meta position.[9][10] Its deactivating nature stems from two primary effects:

-

Inductive Effect (-I): The oxygen atoms are highly electronegative, pulling electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-R): The carbonyl group can withdraw π-electron density from the ring via resonance, creating a partial positive charge on the ring carbons.[11]

The Chlorine Substituents (-Cl)

Halogens like chlorine present a unique dichotomy. They are deactivating overall, yet they direct incoming electrophiles to the ortho and para positions.[12][13]

-

Inductive Effect (-I): Chlorine is more electronegative than carbon, so it withdraws electron density from the ring inductively, deactivating it. This effect is dominant in controlling the overall reaction rate.[14]

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic π-system.[15] This resonance effect increases the electron density at the ortho and para positions, stabilizing the carbocation intermediate (sigma complex) formed during attack at these sites. This effect, while weaker than the inductive effect, governs the regioselectivity (orientation) of the reaction.[14][15]

A Unified View of Directing Effects

The final position of electrophilic attack is determined by the sum of these individual vectors of electronic influence. The pyridine nitrogen and the carboxylic acid group are powerful meta-directors, while the chlorine atoms are ortho, para-directors. This creates a complex landscape where the least deactivated position becomes the most probable site of reaction.

Key EAS Reactions and Experimental Protocols

Given the severely deactivated nature of the substrate, only the most powerful electrophilic reactions are viable.

Nitration

Nitration is one of the most feasible EAS reactions on this scaffold, though it requires aggressive conditions. The electrophile, the nitronium ion (NO₂⁺), is typically generated using a mixture of concentrated nitric acid and a stronger acid, such as fuming sulfuric acid (oleum).

Scientific Rationale: The use of oleum (H₂SO₄·SO₃) is crucial. It serves two purposes: it ensures the complete protonation of nitric acid to generate a high concentration of the highly electrophilic nitronium ion, and its dehydrating nature removes the water byproduct that could reverse the reaction. Patents for the nitration of 2,6-dichloropyridine demonstrate that this approach is effective, overcoming the ring's deactivation.[16][17]

Table 1: Comparison of Nitration Conditions

| Reagent System | Temperature | Yield (on 2,6-dichloropyridine) | Reference |

| HNO₃ / H₂SO₄ | 110-120 °C | 51.8% | [18] |

| HNO₃ / Oleum (10-65%) | 85-150 °C | ~70% | [16] |

| HNO₃ / H₂SO₄ / Sulfamic Acid | 20-150 °C | >80% | [18] |

Experimental Protocol: Nitration of 2,6-Dichloro-4-Pyridinecarboxylic Acid

-

Safety Precaution: This reaction involves highly corrosive and reactive acids (oleum, nitric acid). It must be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 65% oleum (4.0 molar equivalents of SO₃ relative to the substrate) at 0 °C under an inert atmosphere (N₂ or Ar).

-

Substrate Addition: Slowly add 2,6-dichloro-4-pyridinecarboxylic acid (1.0 eq) in portions to the cold oleum, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 15 minutes.

-

Nitrating Agent Addition: Add white fuming nitric acid (97%, 1.5 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 110-120 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. A precipitate will form.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. Dry the solid under high vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Halogenation

Direct halogenation (e.g., with Cl₂ or Br₂) of a dichloropyridine carboxylic acid is exceedingly difficult due to the profound deactivation of the ring. The reaction would require harsh conditions and would likely suffer from low yields and poor selectivity.

A more viable, albeit indirect, strategy is halodecarboxylation . This reaction replaces the carboxylic acid group with a halogen atom. While not a direct EAS on a C-H bond, it is a critical method for accessing halogenated pyridines from carboxylic acid precursors. Modern methods often employ photoredox or metal catalysis to achieve this transformation under milder conditions.[19][20][21]

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on pyridine rings, especially those bearing multiple deactivating groups.[22] The primary reason for this failure is the Lewis basicity of the pyridine nitrogen. The nitrogen's lone pair will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex.[4] This has two detrimental effects:

-

Catalyst Sequestration: The catalyst is tied up in a non-productive complex and cannot activate the acyl or alkyl halide.

-

Enhanced Deactivation: The complexation forms a positive charge on the nitrogen, creating a pyridinium-like species that is even more deactivated towards electrophilic attack than the parent pyridine.

Conclusion and Strategic Outlook

The electrophilic aromatic substitution of dichloropyridine carboxylic acids is a formidable synthetic challenge, governed by the cumulative deactivating effects of the pyridine nitrogen, two chlorine atoms, and a carboxylic acid moiety. Only powerful electrophiles, such as the nitronium ion generated under harsh conditions, can effectively functionalize this ring system. Researchers must possess a nuanced understanding of the competing directing effects to predict regiochemical outcomes. For many desired transformations, particularly halogenation and carbon-carbon bond formation, alternative synthetic strategies that bypass the limitations of classical EAS, such as halodecarboxylation or modern C-H activation techniques, should be considered the primary route for achieving the desired molecular architecture.[23][24] This guide serves as a foundational tool for navigating these complexities, enabling the rational design of synthetic routes for the development of novel, high-value compounds.

References

-

Quora. (2018). Is pyridine less reactive than benzene?[Link]

-

Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?[Link]

-

Quora. (2019). Between pyridine and benzene which is more reactive toward electrophilic substitution?[Link]

-

CONCEPTUAL CHEMISTRY@JEE. (2020). Why is pyridine less reactive than benzene towards electrophilic substitution? Mention the condition in which pyridine undergoes electrophilic substitution.[Link]

-

Filo. (2025). Why does pyridine, when compared to benzene, have decreased susceptibilit..[Link]

-

Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.[Link]

-

YouTube. (2018). Electrophilic aromatic substitution: meta directors.[Link]

-

Solubility of Things. (n.d.). Electrophilic Aromatic Substitution.[Link]

-

American Chemical Society. (2025). Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates.[Link]

-

PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.[Link]

-

ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines.[Link]

-

Pearson+. (n.d.). Would you expect chlorination to occur ortho, para, or meta to th...[Link]

-

White Rose Research Online. (n.d.). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction.[Link]

-

Sarthaks eConnect. (2020). Although chlorine is an electron withdrawing group , yet it is ortho-, para-directing in electrophilic aromatic substitution reactions . Why ?[Link]

- Unknown Source. (n.d.).

-

Brainly.in. (2023). Although chlorine is an electron withdrawing group yet it is ortho para directing in electrophilic.[Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.[Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.[Link]

-

Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?[Link]

-

YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.[Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.[Link]

-

ResearchGate. (n.d.). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.[Link]

- Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.

-

Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?[Link]

-

Semantic Scholar. (n.d.). Substitution in the Pyridine Series: Effect of Substituents.[Link]

-

YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

- Google Patents. (n.d.).

-

Macmillan Group - Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids.[Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction.[Link]

- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.[Link]

-

ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.[Link]

-

PMC - NIH. (n.d.). Decarboxylative Halogenation of Organic Compounds.[Link]

-

Dalal Institute. (n.d.). Aromatic Electrophilic Substitution.[Link]

-

PMC - NIH. (n.d.). Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer.[Link]

-

MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.[Link]

-

PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.[Link]

-

ResearchGate. (n.d.). (PDF) An analysis of Electrophilic Aromatic Substitution: A “complex approach”.[Link]

- Unknown Source. (n.d.). Mild ??

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.[Link]

-

OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071).[Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.[Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.[Link]

-

Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids.[Link]

-

NIH. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity.[Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. iitchemistry.quora.com [iitchemistry.quora.com]

- 5. Why does pyridine, when compared to benzene, have decreased susceptibilit.. [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Electrophilic Aromatic Substitution [chem.latech.edu]

- 13. quora.com [quora.com]

- 14. sarthaks.com [sarthaks.com]

- 15. brainly.in [brainly.in]

- 16. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 17. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]

- 18. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

- 20. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 23. Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates - American Chemical Society [acs.digitellinc.com]

- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Mastering the Ring: A Technical Guide to Regioselectivity in the Synthesis of Substituted Pyridines

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its derivatives playing pivotal roles in a vast array of pharmaceuticals, agrochemicals, and functional materials. The biological activity and material properties of these compounds are critically dependent on the precise placement of substituents on the pyridine ring. Consequently, mastering the regioselectivity of pyridine synthesis is a paramount objective for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core principles governing regioselectivity in both classical and modern synthetic routes to substituted pyridines. We will delve into the mechanistic underpinnings of seminal methods such as the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses, elucidating the steric and electronic factors that dictate the regiochemical outcomes. Furthermore, this guide will explore the landscape of modern transition-metal-catalyzed methodologies, including [2+2+2] cycloadditions and C-H functionalization strategies, which offer novel avenues for achieving exquisite regiocontrol. Detailed experimental protocols for key regioselective transformations are provided, alongside a curated summary of quantitative data to facilitate practical application and methodological comparison. Visualizations of reaction mechanisms and experimental workflows are employed to offer a clear and concise resource for the strategic synthesis of substituted pyridines.

The Enduring Challenge of Regioselectivity in Pyridine Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, presents a unique electronic landscape that governs its reactivity. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, while simultaneously activating the C2, C4, and C6 positions for nucleophilic attack. This inherent reactivity profile has historically posed a significant challenge for the regioselective introduction of substituents. While the functionalization of a pre-existing pyridine ring is a valid strategy, the de novo synthesis of the pyridine core from acyclic precursors often provides a more direct and versatile approach to complex substitution patterns. However, when employing unsymmetrical starting materials in these classical condensation reactions, the potential for the formation of multiple regioisomers becomes a critical consideration. The ability to predict and control the regiochemical outcome is therefore essential for efficient and targeted synthesis.

This guide will navigate the intricacies of regioselectivity across a spectrum of synthetic methodologies, providing the reader with the foundational knowledge and practical insights required to rationally design the synthesis of specifically substituted pyridines.

Classical Approaches to Pyridine Synthesis: A Mechanistic Perspective on Regiocontrol

The classical methods for pyridine synthesis, developed over a century ago, remain staples in the synthetic chemist's toolbox. Their enduring utility lies in their use of readily available starting materials and their often straightforward operational procedures. Understanding the mechanisms of these reactions is the key to predicting and controlling their regiochemical outcomes.

The Hantzsch Pyridine Synthesis: Symmetry and Asymmetry

The Hantzsch synthesis, first reported in 1882, is a multicomponent reaction that traditionally involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][2] In its classic form, using two identical β-dicarbonyl compounds, the reaction yields a symmetrically substituted pyridine.

The true challenge to regioselectivity arises when two different β-dicarbonyl compounds are employed. The reaction proceeds through two key intermediates: an enamine formed from one β-dicarbonyl and ammonia, and a Knoevenagel condensation product from the other β-dicarbonyl and the aldehyde. The regioselectivity is then determined in the subsequent Michael addition step.

Mechanism of the Hantzsch Pyridine Synthesis

Caption: General mechanistic pathways in the Hantzsch pyridine synthesis.

Controlling which β-dicarbonyl forms the enamine versus the Knoevenagel product is the key to regiocontrol. This can often be achieved by a stepwise approach, where one of the intermediates is pre-formed before the addition of the remaining components. For instance, pre-reacting the more reactive β-dicarbonyl with the aldehyde in a Knoevenagel condensation, and then adding the second β-dicarbonyl and ammonia can favor the formation of a single regioisomer.

Table 1: Regioselectivity in Modified Hantzsch Synthesis

| β-Ketoester 1 | β-Ketoester 2 | Aldehyde | Conditions | Major Product Substitution Pattern | Reference |

| Ethyl Acetoacetate | Benzoylacetone | Benzaldehyde | Stepwise, pre-formation of enamine from Ethyl Acetoacetate | 2-Methyl-3-ethoxycarbonyl-4-phenyl-5-benzoyl-6-methylpyridine | [3] |

| Methyl Acetoacetate | Ethyl Benzoylacetate | 4-Chlorobenzaldehyde | One-pot, reflux in ethanol | Mixture of regioisomers | N/A |

Experimental Protocol: Stepwise Hantzsch Synthesis of an Unsymmetrical Pyridine

-

Enamine Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol. Add aqueous ammonia (1.2 eq) and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude enamine.

-

Knoevenagel Condensation: In a separate flask, dissolve benzoylacetone (1.0 eq) and benzaldehyde (1.0 eq) in toluene. Add a catalytic amount of piperidine and heat to reflux with a Dean-Stark trap for 4 hours. Cool the reaction mixture.

-

Cyclization and Oxidation: To the cooled Knoevenagel product, add the pre-formed enamine and heat the mixture to 100 °C for 6 hours. After cooling, dissolve the residue in acetic acid and add a stoichiometric amount of an oxidizing agent (e.g., ceric ammonium nitrate). Stir until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

The Bohlmann-Rahtz Pyridine Synthesis: Inherent Regiocontrol

The Bohlmann-Rahtz synthesis is a two-step process that involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermal cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[5][6] A significant advantage of this method is its inherent high regioselectivity.[7]

The regiochemical outcome is determined by the initial Michael addition of the enamine to the ethynylketone. The nucleophilic β-carbon of the enamine attacks the electrophilic β-carbon of the ethynylketone. The subsequent cyclization then proceeds in a defined manner, leading to a single regioisomer.

Mechanism of the Bohlmann-Rahtz Pyridine Synthesis

Caption: Regioselective pathway of the Bohlmann-Rahtz synthesis.

The regioselectivity is largely governed by the electronic nature of the starting materials. The nucleophilicity of the enamine's β-carbon and the electrophilicity of the ethynylketone's β-carbon direct the initial bond formation. Steric hindrance can also play a role, particularly with bulky substituents on either reactant, but the electronic preference for the Michael addition is typically the dominant factor. Modifications to the Bohlmann-Rahtz synthesis, such as the use of acid catalysts, can facilitate a one-pot procedure by lowering the temperature required for cyclodehydration, without compromising the high regioselectivity.[8]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis

-

Reaction Setup: To a solution of the enamine (1.0 eq) in a 5:1 mixture of toluene and acetic acid, add the ethynylketone (1.1 eq) at room temperature.

-

Reaction: Stir the mixture at 50 °C and monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][8]

The Guareschi-Thorpe Pyridine Synthesis: Navigating Tautomers

The Guareschi-Thorpe synthesis typically involves the reaction of a β-ketoester with cyanoacetamide in the presence of a base to produce a 3-cyano-2,6-dihydroxypyridine derivative.[9][10] These products exist as their more stable 2,6-pyridinedione tautomers. The regioselectivity of this reaction is generally well-defined, with the cyanoacetamide providing the nitrogen and the C3-cyano group, while the β-ketoester forms the remainder of the ring.

When an unsymmetrical 1,3-diketone is used instead of a β-ketoester, the potential for regioisomers arises. The initial condensation can occur at either of the two carbonyl groups of the diketone. The selectivity is influenced by the relative electrophilicity of the two carbonyl carbons. Steric hindrance around one of the carbonyl groups can also direct the nucleophilic attack of the cyanoacetamide to the less hindered site.

Table 2: Regioselectivity in Guareschi-Thorpe Synthesis with Unsymmetrical Diketones

| Unsymmetrical 1,3-Diketone | Condensation Site | Major Product | Reference |

| Benzoylacetone | More electrophilic benzoyl carbonyl | 3-Cyano-4-methyl-6-phenyl-2(1H)-pyridone | [9] |

| 1-Phenyl-1,3-butanedione | Less sterically hindered acetyl carbonyl | 3-Cyano-4-phenyl-6-methyl-2(1H)-pyridone | [11] |

The Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[12] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[13] The regioselectivity of the Kröhnke synthesis is exceptionally high and predictable.

The reaction proceeds via a Michael addition of the ylide, generated from the deprotonation of the pyridinium salt, to the β-position of the α,β-unsaturated carbonyl compound. This is followed by cyclization and aromatization. The substitution pattern of the final pyridine is directly determined by the substituents on the starting materials.

Mechanism of the Kröhnke Pyridine Synthesis

Caption: The convergent and regioselective pathway of the Kröhnke synthesis.

The inherent regioselectivity of the Kröhnke synthesis makes it a powerful tool for the unambiguous synthesis of complex pyridines. By carefully choosing the substituted α-pyridinium methyl ketone and the α,β-unsaturated carbonyl compound, a wide variety of 2,4,6-trisubstituted pyridines can be accessed with complete regiocontrol.[12]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine via Kröhnke Synthesis

-

Preparation of N-Phenacylpyridinium Bromide: To a solution of acetophenone (1.0 eq) in pyridine, add bromine (1.0 eq) dropwise at 0 °C. Stir for 1 hour, then warm to room temperature and stir for an additional 2 hours. The precipitated pyridinium salt is collected by filtration and washed with diethyl ether.

-

Kröhnke Reaction: In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 eq), chalcone (1.0 eq), and ammonium acetate (8.0 eq) in glacial acetic acid. Reflux the mixture for 4 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure 2,4,6-triphenylpyridine.[13][14]

Modern Methods: Precision and Control with Transition Metal Catalysis

While classical methods provide a strong foundation, modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions that offer unprecedented levels of regioselectivity and functional group tolerance. These methods often operate under milder conditions and can provide access to substitution patterns that are difficult to achieve through classical routes.

[2+2+2] Cycloadditions: Building the Ring with Precision

The transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly atom-economical method for the synthesis of substituted pyridines.[15] The regioselectivity of this reaction, particularly when using two different unsymmetrical alkynes, is a key challenge. However, significant progress has been made in controlling the regiochemical outcome through the careful selection of the metal catalyst and ligands.

Cobalt and rhodium complexes are among the most effective catalysts for this transformation. The regioselectivity is determined by the order of alkyne insertion into the metallacycle intermediate. This can be influenced by both steric and electronic factors of the alkyne substituents, as well as the nature of the catalyst's ligand sphere.[16] For instance, ligands with specific steric bulk or electronic properties can favor the formation of one regioisomer over others.

Table 3: Ligand Effects on Regioselectivity in Cobalt-Catalyzed [2+2+2] Cycloaddition

| Alkyne 1 | Alkyne 2 | Nitrile | Cobalt Catalyst/Ligand | Major Regioisomer | Reference |

| Phenylacetylene | 1-Hexyne | Acetonitrile | Co(I)/dppe | 2-Butyl-4-phenyl-6-methylpyridine | [17] |

| Phenylacetylene | 1-Hexyne | Acetonitrile | Co(I)/pyridine-imine | 2-Butyl-5-phenyl-6-methylpyridine | [18] |

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition

-

Catalyst Preparation: In a glovebox, a mixture of CoBr₂ (5 mol%) and the desired phosphine ligand (5.5 mol%) in THF is stirred for 30 minutes. Zinc dust (10 mol%) is then added, and the mixture is stirred for an additional hour to generate the active Co(I) catalyst.

-

Cycloaddition: To the catalyst mixture, add the nitrile (1.0 eq), the first alkyne (1.1 eq), and the second alkyne (1.2 eq). Seal the reaction vessel and heat to the desired temperature (typically 60-80 °C) for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the substituted pyridine.[19]

Rhodium(III)-Catalyzed Synthesis from Oximes and Alkenes/Alkynes: A Highly Regioselective C-H Functionalization Approach

A powerful modern strategy for the regioselective synthesis of pyridines involves the Rh(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes or alkynes.[20][21] This method proceeds via a C-H activation mechanism and offers excellent control over the substitution pattern of the resulting pyridine.

The reaction is initiated by the chelation-assisted C-H activation of the oxime, followed by insertion of the alkene or alkyne into the rhodium-carbon bond. Subsequent reductive elimination and aromatization furnish the pyridine product. The regioselectivity of the alkene/alkyne insertion is a key determinant of the final product structure and is often highly controlled by the steric and electronic properties of the substrates and the catalyst. The use of sterically demanding cyclopentadienyl (Cp*) ligands on the rhodium center is often crucial for achieving high regioselectivity.[22]

Mechanism of Rh(III)-Catalyzed Pyridine Synthesis

Caption: Key steps in the highly regioselective Rh(III)-catalyzed pyridine synthesis.

This methodology has proven to be particularly effective for the synthesis of polysubstituted pyridines with excellent regiocontrol, even with unsymmetrical alkynes, a challenge for many other methods.[20]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a Trisubstituted Pyridine

-

Reaction Setup: In a sealed tube, combine the α,β-unsaturated oxime (1.0 eq), the alkene or alkyne (1.5 eq), [RhCp*Cl₂]₂ (2.5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 10 mol%) in a suitable solvent such as 1,2-dichloroethane.

-

Reaction: Heat the mixture at the desired temperature (typically 80-120 °C) for 12-24 hours.

-

Work-up and Purification: After cooling, filter the reaction mixture through a short pad of celite and silica gel, washing with dichloromethane. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired substituted pyridine.[20][21]

Conclusion and Future Outlook

The synthesis of substituted pyridines is a mature field of organic chemistry, yet the pursuit of ever more efficient and selective methods continues to drive innovation. This guide has traversed the landscape of pyridine synthesis, from the foundational classical reactions to the forefront of modern transition-metal catalysis, with a steadfast focus on the principles of regioselectivity.

The classical methods, while sometimes limited in scope, provide a robust and often predictable means of accessing a wide range of substituted pyridines. A thorough understanding of their mechanisms, particularly the interplay of steric and electronic effects, empowers the synthetic chemist to control the regiochemical outcome, especially when employing unsymmetrical precursors.